molecular formula C24H27N3O3S2 B2503920 4-(azepan-1-ylsulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide CAS No. 306736-27-6

4-(azepan-1-ylsulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide

Cat. No.: B2503920
CAS No.: 306736-27-6
M. Wt: 469.62
InChI Key: CXFWRJNMXIPROM-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a thiazole ring and an azepane sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone.

    Attachment of the Benzamide Group: The thiazole intermediate can then be reacted with a benzoyl chloride derivative to form the benzamide linkage.

    Introduction of the Azepane Sulfonyl Group: Finally, the azepane sulfonyl group can be introduced through a sulfonylation reaction using azepane and a sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(azepan-1-ylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide: Similar structure but lacks the dimethyl groups on the phenyl ring.

    4-(piperidin-1-ylsulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide: Contains a piperidine ring instead of an azepane ring.

Uniqueness

4-(azepan-1-ylsulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide is unique due to the presence of both the azepane sulfonyl group and the dimethyl-substituted phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S2/c1-17-7-8-20(15-18(17)2)22-16-31-24(25-22)26-23(28)19-9-11-21(12-10-19)32(29,30)27-13-5-3-4-6-14-27/h7-12,15-16H,3-6,13-14H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFWRJNMXIPROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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